molecular formula C10H9NO6 B1418583 ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate CAS No. 1156940-88-3

ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate

Cat. No. B1418583
CAS RN: 1156940-88-3
M. Wt: 239.18 g/mol
InChI Key: FHJSVGYPVQYJIV-UHFFFAOYSA-N
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Description

Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate, also known as E7NBC, is an organic compound of the nitrobenzodioxole family. It is a colorless crystalline solid with a melting point of 100-101 °C. E7NBC is of great interest to scientists due to its wide range of applications in scientific research. It has been used as a reagent in various synthetic reactions, as a fluorescent dye in biological assays, and as an inhibitor in enzymatic reactions. In addition, E7NBC has been studied for its potential to act as an anti-cancer agent and to treat neurodegenerative diseases.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Researchers have been exploring the synthesis of biologically active compounds using variations of ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate. For instance, the synthesis of ethyl nitroindole-2-carboxylates and their transformation into 1,3,4-oxadiazolyl nitroindoles demonstrates the potential biological activity of these compounds. Some of these synthesized nitroindoles were studied for anti-inflammatory activity, highlighting the importance of these compounds in medicinal chemistry (Narayana et al., 2005).

Novel Synthesis Methods and Chemical Transformations

Advancements in synthesis methods have led to the development of novel compounds. For example, the reduction of a nitro group to an amino group was successfully achieved in the case of ethyl 3-nitro-4,7-ethanoisoindole-1-carboxylate. The transformation of these amino derivatives into benzylidenaminoisoindoles showcases the versatility of these compounds and their potential applications in various fields of research (Akiyama et al., 2009).

Potential Insecticidal Properties

There is ongoing research into the synthesis of compounds that exhibit insecticidal properties. For instance, the synthesis of 5-ethyl-carbamyl-2,2-dimethyl-1,3-benzodioxoles as insecticides is a notable area of research. The focus on producing compounds with low toxicity, such as those containing the benzodioxole moiety, indicates the potential of ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate derivatives in developing environmentally friendly pesticides (Sumantri, 2005).

properties

IUPAC Name

ethyl 7-nitro-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-2-15-10(12)6-3-7(11(13)14)9-8(4-6)16-5-17-9/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJSVGYPVQYJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)OCO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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